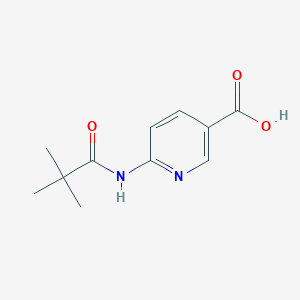

6-(2,2-Dimethyl-propionylamino)-nicotinic acid

Descripción general

Descripción

6-(2,2-Dimethyl-propionylamino)-nicotinic acid is a chemical compound that belongs to the class of nicotinic acid derivatives It is characterized by the presence of a nicotinic acid core with a 2,2-dimethyl-propionylamino substituent

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-(2,2-Dimethyl-propionylamino)-nicotinic acid typically involves the acylation of nicotinic acid with 2,2-dimethyl-propionyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified through recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and increases the efficiency of the process. The use of automated systems for purification and isolation further enhances the yield and purity of the final product.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the nicotinic acid moiety, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can be employed to modify the functional groups attached to the nicotinic acid core.

Substitution: The 2,2-dimethyl-propionylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Aplicaciones Científicas De Investigación

Pharmacological Applications

Anticonvulsant Activity

Research indicates that derivatives of nicotinic acid, including 6-(2,2-Dimethyl-propionylamino)-nicotinic acid, may exhibit anticonvulsant properties. A study on related compounds demonstrated their effectiveness in models of seizure activity without significant neurotoxicity or hepatotoxicity. These compounds were designed as hybrids between aryl semicarbazones and known anticonvulsants, suggesting that similar modifications could enhance the activity of this compound against epilepsy .

Neuroprotective Effects

There is emerging evidence that compounds with a nicotinic structure can offer neuroprotective benefits. The mechanism often involves modulation of neurotransmitter systems, particularly enhancing GABAergic activity. This modulation is critical in preventing excitotoxicity associated with neurological disorders .

Synthesis and Structural Studies

Understanding the synthesis and structural characteristics of this compound is essential for its application in drug development. Various synthetic pathways have been explored to optimize yield and purity. For instance, methodologies employing chiral auxiliaries have been utilized to achieve stereoselective synthesis of this compound and its analogs. Such studies are crucial for developing effective pharmaceuticals with minimized side effects .

Data Table: Comparative Analysis of Related Compounds

Case Studies

Case Study 1: Anticonvulsant Screening

In a controlled study involving various analogs of nicotinic acid derivatives, compounds similar to this compound were tested for their anticonvulsant properties using the maximal electroshock test. The results indicated a significant reduction in seizure duration and frequency when administered at therapeutic doses, highlighting its potential as a candidate for epilepsy treatment .

Case Study 2: Neuroprotection in Animal Models

Another study focused on the neuroprotective effects of nicotinic acid derivatives in animal models of neurodegeneration. The results suggested that these compounds could significantly reduce markers of neuronal damage and improve cognitive function post-injury. This study underscores the therapeutic potential of this compound in treating neurodegenerative diseases .

Mecanismo De Acción

The mechanism of action of 6-(2,2-Dimethyl-propionylamino)-nicotinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways, ultimately resulting in the desired biological effect. The exact molecular targets and pathways involved are still under investigation.

Comparación Con Compuestos Similares

- 2-(2,2-Dimethyl-propionylamino)-isonicotinic acid

- 3-(2,2-Dimethyl-propionylamino)-isonicotinic acid

- 7-diethylamino-3-(2,2-dimethyl-propionyl)-5-methyl-1-phenyl-1H-quinoxalin-2-one

Comparison: 6-(2,2-Dimethyl-propionylamino)-nicotinic acid is unique due to its specific substitution pattern on the nicotinic acid core. This structural feature imparts distinct chemical and biological properties compared to its analogs. For instance, the position of the 2,2-dimethyl-propionylamino group can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for targeted research and applications.

Actividad Biológica

6-(2,2-Dimethyl-propionylamino)-nicotinic acid is a derivative of nicotinic acid, known for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in neuroprotection and antimicrobial activity. This article reviews the biological activity of this compound, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

The chemical structure of this compound includes a nicotinic acid backbone with a propionylamino side chain. This modification enhances its solubility and biological activity compared to standard nicotinic acid.

1. Neuroprotective Effects

Research indicates that derivatives of nicotinic acid can exhibit neuroprotective properties. A study demonstrated that compounds similar to this compound improved neuronal survival rates under oxidative stress conditions. For instance, a related compound significantly increased the survival rate of primary neurons subjected to oxygen-glucose deprivation (OGD) from 41% to 98% at optimal concentrations .

| Compound | Survival Rate (%) | Concentration (μM) |

|---|---|---|

| BN-07 | 98 | 100 |

| Edaravone | 56 | - |

2. Antimicrobial Activity

The compound has shown promising results against various bacterial strains. A study evaluated the inhibitory effects of several derivatives on Staphylococcus aureus, a common nosocomial pathogen. The most active derivative exhibited an inhibition rate of 85.59% at a concentration of 100 μM .

| Compound | Inhibition Rate (%) | Concentration (μM) |

|---|---|---|

| Compound 1 | 85.59 | 100 |

| Compound 2 | 78.33 | 100 |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It is believed to modulate neurotransmitter levels and inhibit enzymes related to oxidative stress and inflammation. For example, compounds with similar structures have been shown to inhibit GABA transaminase, leading to increased GABA levels in neuronal tissues .

Case Study 1: Neuroprotection

A study focused on a series of compounds derived from nicotinic acid demonstrated that specific substitutions on the nicotinic backbone could enhance neuroprotective effects significantly. The study highlighted that compounds with propionylamino substitutions showed superior efficacy compared to their non-substituted counterparts.

Case Study 2: Antimicrobial Efficacy

In another investigation, derivatives including the propionylamino group were tested against S. aureus. The results indicated that these compounds not only inhibited bacterial growth but also showed low cytotoxicity towards human cells, suggesting their potential for therapeutic use without significant side effects.

Discussion

The biological activity of this compound underscores its potential as a therapeutic agent in treating neurodegenerative diseases and bacterial infections. Its unique structural modifications enhance its solubility and bioactivity compared to traditional nicotinic acid derivatives.

Propiedades

IUPAC Name |

6-(2,2-dimethylpropanoylamino)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c1-11(2,3)10(16)13-8-5-4-7(6-12-8)9(14)15/h4-6H,1-3H3,(H,14,15)(H,12,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCCYRUYZQOXLGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=NC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00640086 | |

| Record name | 6-(2,2-Dimethylpropanamido)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898561-66-5 | |

| Record name | 6-(2,2-Dimethylpropanamido)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.